Cas no 1248676-42-7 (3-(5-nitropyridin-2-yl)oxypropan-1-amine)

3-(5-nitropyridin-2-yl)oxypropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(5-nitropyridin-2-yl)oxypropan-1-amine
- AKOS011632740
- 3-[(5-nitropyridin-2-yl)oxy]propan-1-amine
- 1248676-42-7
- EN300-1869297
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- インチ: 1S/C8H11N3O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5,9H2
- InChIKey: ZXMRHZDZUYWWNL-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CN=1)[N+](=O)[O-])CCCN
計算された属性
- 精确分子量: 197.08004122g/mol
- 同位素质量: 197.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- XLogP3: 1
3-(5-nitropyridin-2-yl)oxypropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869297-2.5g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1869297-5g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1869297-5.0g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1869297-1.0g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1869297-1g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1869297-0.25g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1869297-0.05g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1869297-0.1g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1869297-10.0g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1869297-0.5g |
3-[(5-nitropyridin-2-yl)oxy]propan-1-amine |
1248676-42-7 | 0.5g |
$535.0 | 2023-09-18 |
3-(5-nitropyridin-2-yl)oxypropan-1-amine 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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3. Back matter
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
3-(5-nitropyridin-2-yl)oxypropan-1-amineに関する追加情報
Research Brief on 3-(5-nitropyridin-2-yl)oxypropan-1-amine (CAS: 1248676-42-7): Recent Advances and Applications in Chemical Biology and Medicine
3-(5-nitropyridin-2-yl)oxypropan-1-amine (CAS: 1248676-42-7) is a chemically synthesized small molecule that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its nitro-pyridine and propan-1-amine moieties, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities.
One of the key areas of research involving 3-(5-nitropyridin-2-yl)oxypropan-1-amine is its role as a building block in the synthesis of more complex pharmacologically active molecules. The nitro group on the pyridine ring provides a reactive site for further chemical modifications, enabling the creation of derivatives with enhanced biological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain kinase enzymes, which are implicated in cancer and inflammatory diseases.
In addition to its utility in drug development, 3-(5-nitropyridin-2-yl)oxypropan-1-amine has been investigated for its potential as a molecular probe. Its ability to interact with specific biological targets, such as nucleic acids and proteins, has been leveraged in chemical biology studies to elucidate cellular pathways. A recent preprint on bioRxiv highlighted its use in fluorescence-based assays to detect protein-protein interactions, showcasing its versatility as a tool for basic research.
The synthesis and scalability of 3-(5-nitropyridin-2-yl)oxypropan-1-amine have also been subjects of recent investigations. Advances in green chemistry have led to more efficient and environmentally friendly synthetic routes for this compound. A 2024 report in Organic Process Research & Development detailed a novel catalytic method that reduces the use of hazardous reagents and improves yield, addressing some of the challenges associated with its large-scale production.
Despite these promising developments, challenges remain in the clinical translation of 3-(5-nitropyridin-2-yl)oxypropan-1-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's modular structure and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts.
In conclusion, 3-(5-nitropyridin-2-yl)oxypropan-1-amine (CAS: 1248676-42-7) represents a versatile and promising molecule in the fields of chemical biology and medicine. Ongoing research continues to uncover its potential, from drug development to molecular probing, while advancements in synthesis methods enhance its accessibility for further studies. As the scientific community delves deeper into its applications, this compound is poised to play a significant role in addressing unmet medical needs.
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